molecular formula C22H23NO4 B11394471 N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11394471
M. Wt: 365.4 g/mol
InChI Key: USZRMGAOALGYLX-UHFFFAOYSA-N
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Description

N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many bioactive molecules, and a benzyl group attached to the nitrogen atom of the propanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Methoxylation and Methylation:

    Amidation: The final step involves the formation of the propanamide side chain. This can be done by reacting the chromen-2-one derivative with benzylamine under appropriate conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. This particular compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core, known for its anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin, widely used as an anticoagulant medication.

    Dicoumarol: Another coumarin derivative with anticoagulant activity.

Uniqueness

N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other chromen-2-one derivatives. Its benzyl and methoxy groups could enhance its pharmacokinetic properties, making it a promising candidate for further research.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

N-benzyl-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H23NO4/c1-14-17-9-11-19(26-3)15(2)21(17)27-22(25)18(14)10-12-20(24)23-13-16-7-5-4-6-8-16/h4-9,11H,10,12-13H2,1-3H3,(H,23,24)

InChI Key

USZRMGAOALGYLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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